![molecular formula C17H19N3O B15161411 Pyrrolo[1,2-a]pyrazine, 3,4-dihydro-6-(4-morpholinyl)-1-phenyl- CAS No. 658699-51-5](/img/structure/B15161411.png)
Pyrrolo[1,2-a]pyrazine, 3,4-dihydro-6-(4-morpholinyl)-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo[1,2-a]pyrazine, 3,4-dihydro-6-(4-morpholinyl)-1-phenyl-: is a complex organic compound belonging to the class of pyrrolopyrazines
Synthetic Routes and Reaction Conditions:
Fusion of Pyrazinone to Pyrrole Derivative: This method involves the fusion of a pyrazinone ring to a pyrrole derivative under specific reaction conditions.
Fusion of Pyrrole to Pyrazinone: This approach involves the fusion of a pyrrole ring to a pyrazinone ring.
Multicomponent Reactions: These reactions involve multiple reactants coming together in a single reaction vessel to form the desired compound.
Miscellaneous Strategies: Other synthetic strategies may include various chemical reactions tailored to produce the target compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The methods mentioned above can be scaled up for industrial production, with careful control of reaction parameters such as temperature, pressure, and catalysts.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one or more atoms or groups in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used in synthetic organic chemistry as a building block for the synthesis of more complex molecules. Biology: It exhibits biological activities such as antibacterial, antifungal, and antiviral properties. Medicine: Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves interactions with enzymes, receptors, or other biomolecules. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
5H-Pyrrolo[2,3-b]pyrazine: Known for its kinase inhibition activity.
Dihydropyrrolo[1,2-a]pyrazinone: Another related compound with potential biological activities.
Uniqueness: Pyrrolo[1,2-a]pyrazine, 3,4-dihydro-6-(4-morpholinyl)-1-phenyl- is unique due to its specific structural features and the resulting biological activities. Its distinct chemical structure allows it to interact with biological targets in ways that are different from other similar compounds.
Properties
CAS No. |
658699-51-5 |
|---|---|
Molecular Formula |
C17H19N3O |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
4-(1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-6-yl)morpholine |
InChI |
InChI=1S/C17H19N3O/c1-2-4-14(5-3-1)17-15-6-7-16(20(15)9-8-18-17)19-10-12-21-13-11-19/h1-7H,8-13H2 |
InChI Key |
SSLLRIVBSWARTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC=C2N3CCOCC3)C(=N1)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


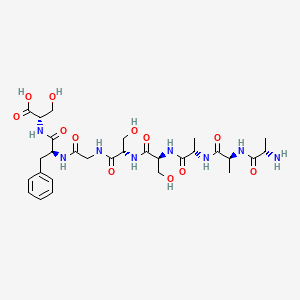
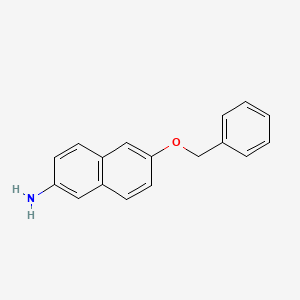
![1-Butyl-2-[2-(2H-imidazol-2-ylidene)ethylidene]-1,2-dihydropyridine](/img/structure/B15161341.png)

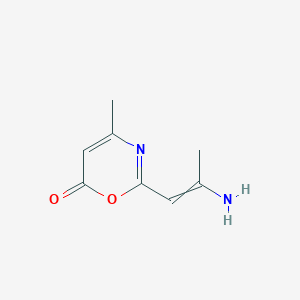
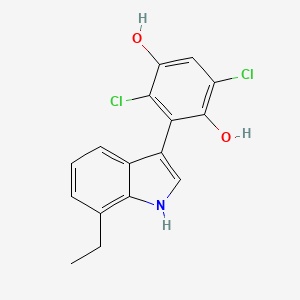

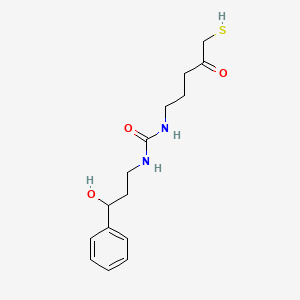
![3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B15161387.png)
![N,N'-(Ethane-1,2-diyl)bis[2-(2-formylphenoxy)acetamide]](/img/structure/B15161395.png)

![2-Aminopyrazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B15161404.png)
![6,6'-[1,2-Phenylenebis(oxy)]di(hexan-1-ol)](/img/structure/B15161425.png)
![N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B15161431.png)
